Ombrabulin hydrochloride
Übersicht
Beschreibung
Ombrabulin hydrochloride, also known as AVE8062 hydrochloride, is a derivative of CA-4 phosphate . It is a synthetic water-soluble combretastatin analog vascular disrupting agent . Ombrabulin was an experimental drug candidate discovered by Ajinomoto and further developed by Sanofi-Aventis . It exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth .
Molecular Structure Analysis
Ombrabulin hydrochloride has a molecular formula of C21H27ClN2O6 . Its average mass is 438.902 Da and its monoisotopic mass is 438.155762 Da .Wissenschaftliche Forschungsanwendungen
Application in Soft-Tissue Sarcomas
Ombrabulin hydrochloride, known as AVE8062, has been evaluated for its efficacy in treating advanced soft-tissue sarcomas. A study conducted by (Blay et al., 2015) explored its use in combination with cisplatin, compared to placebo plus cisplatin, in patients who previously underwent anthracycline and ifosfamide chemotherapy. The study found a slight improvement in progression-free survival with the ombrabulin group, but the clinical benefit was not sufficient to support its use as a therapeutic option in these patients.
Efficacy in Advanced Solid Tumors
Ombrabulin's role in treating advanced solid tumors was also investigated. A phase I study by (Sessa et al., 2013) assessed the safety, pharmacokinetics, and pharmacodynamic effects of ombrabulin as a single agent. The study concluded that the recommended schedule for ombrabulin is 50 mg/m2 every 3 weeks, with circulating endothelial cells, VEGF, and MMP-9 identified as potential biomarkers of ombrabulin activity.
Combination Therapy Studies
Several studies have examined ombrabulin in combination with other anticancer therapies. A phase I study in Japanese patients with advanced solid tumors, as described by (Ura et al., 2011) and (Kurata et al., 2011), determined the recommended dose for ombrabulin in combination with cisplatin. The combination was well-tolerated and showed antitumor activity in different tumor types.
Impact on NSCLC Treatment
The DISRUPT trial, as reported by (Pawel et al., 2012) and (Pawel et al., 2014), evaluated the effectiveness of adding ombrabulin to a taxane-platinum regimen in the first-line treatment of metastatic non-small cell lung cancer (NSCLC). The study did not meet its primary endpoint of improving progression-free survival compared to placebo.
Mechanism of Action
Ombrabulin acts as a vascular-disrupting agent, damaging established tumor vasculature and causing tumor necrosis. It binds to the colchicine binding site of endothelial cell tubulin, inhibiting tubulin polymerization and inducing apoptosis in endothelial cells. This action leads to the collapse of tumor blood vessels and potentially results in tumor necrosis, as described in (Definitions, 2020).
Pharmacokinetics and Safety
The pharmacokinetics and safety profile of ombrabulin have been studied extensively. (Murakami et al., 2014) conducted a dose-escalation, safety, and pharmacokinetics phase I study in Japanese patients with advanced solid tumors, establishing a recommended dose of 50 mg/m2 as in Caucasian patients.
Safety And Hazards
Ombrabulin hydrochloride is suspected of causing genetic defects and cancer. It may damage fertility or the unborn child and may cause harm to breast-fed children. It also causes damage to organs through prolonged or repeated exposure . In case of exposure, it’s recommended to seek medical advice immediately .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTPFLTRZEIM-MRWUDIQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426074 | |
Record name | CS-39-L-Ser.HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ombrabulin hydrochloride | |
CAS RN |
253426-24-3, 253609-44-8 | |
Record name | Propanamide, 2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253426-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC 7700 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253426243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CS-39-L-Ser.HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 253426-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMBRABULIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXZ9NDO6H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.